

Introduction: The Strategic Value of a Multifunctional Building Block

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Compound of Interest

Compound Name: 6-(Benzyloxy)picolinonitrile

CAS No.: 190582-95-7

Cat. No.: B1278857

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6-(Benzyloxy)pyridine-2-carbonitrile is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure uniquely combines three key functional components: an electron-deficient pyridine ring, a versatile nitrile group, and a labile benzyloxy ether. This combination makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The pyridine core is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The nitrile moiety ($\text{—C}\equiv\text{N}$) is not merely a stable functional group but also a versatile synthetic handle. It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to form other heterocyclic systems. Furthermore, the nitrile group's strong electronegativity and linear geometry allow it to act as a hydrogen bond acceptor or a polar pharmacophore, influencing molecular interactions with biological targets.^[1] The benzyloxy group often serves as a robust protecting group for a phenol, which can be readily cleaved under standard hydrogenolysis conditions to reveal a reactive hydroxyl group for further functionalization.

This guide provides a technical overview of the synthesis, structural characterization, and potential applications of 6-(benzyloxy)pyridine-2-carbonitrile, designed for researchers and

professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

A summary of the key properties of 6-(benzyloxy)pyridine-2-carbonitrile is presented below. These values are calculated or estimated based on the compound's structure and data from analogous molecules.

Property	Value
Molecular Formula	C ₁₃ H ₁₀ N ₂ O
Molecular Weight	210.23 g/mol
IUPAC Name	6-(benzyloxy)pyridine-2-carbonitrile
CAS Number	1177433-91-8
Appearance	Expected to be a white to off-white solid
Solubility	Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate); Insoluble in water

Synthetic Strategies: A Tale of Two Pathways

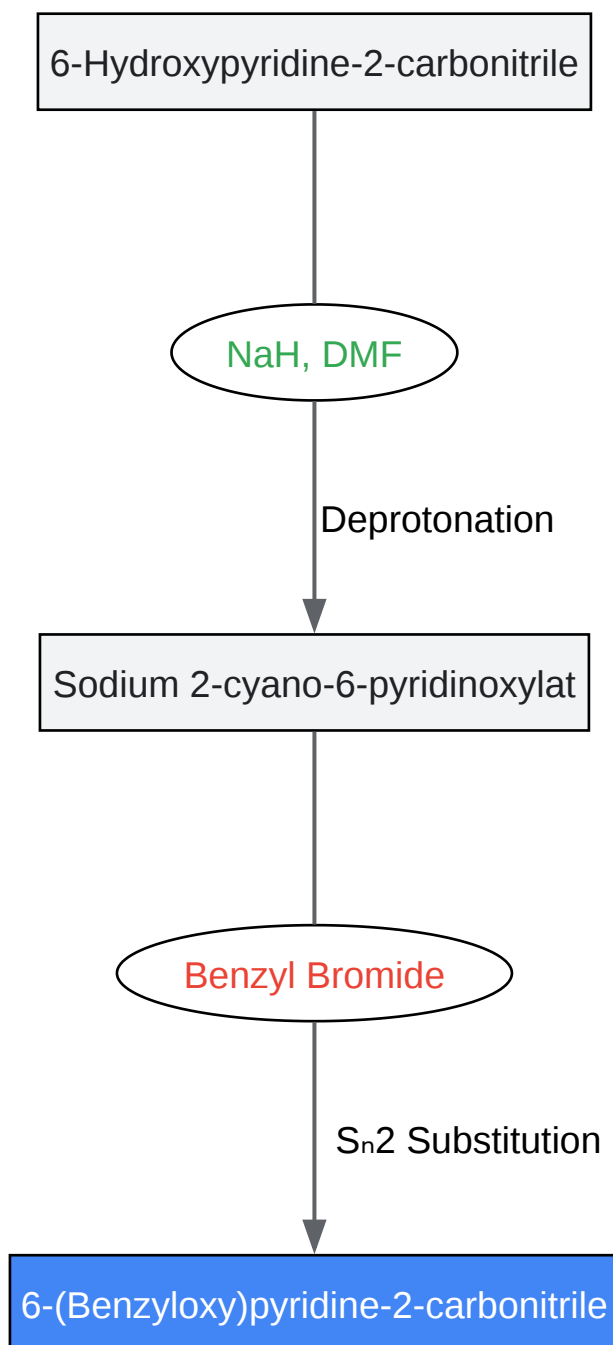
The synthesis of 6-(benzyloxy)pyridine-2-carbonitrile can be approached via several routes. The optimal choice depends on the availability of starting materials and the desired scale of the reaction. Two of the most logical and field-proven methods are the Williamson Ether Synthesis and the Reissert-Henze Reaction.

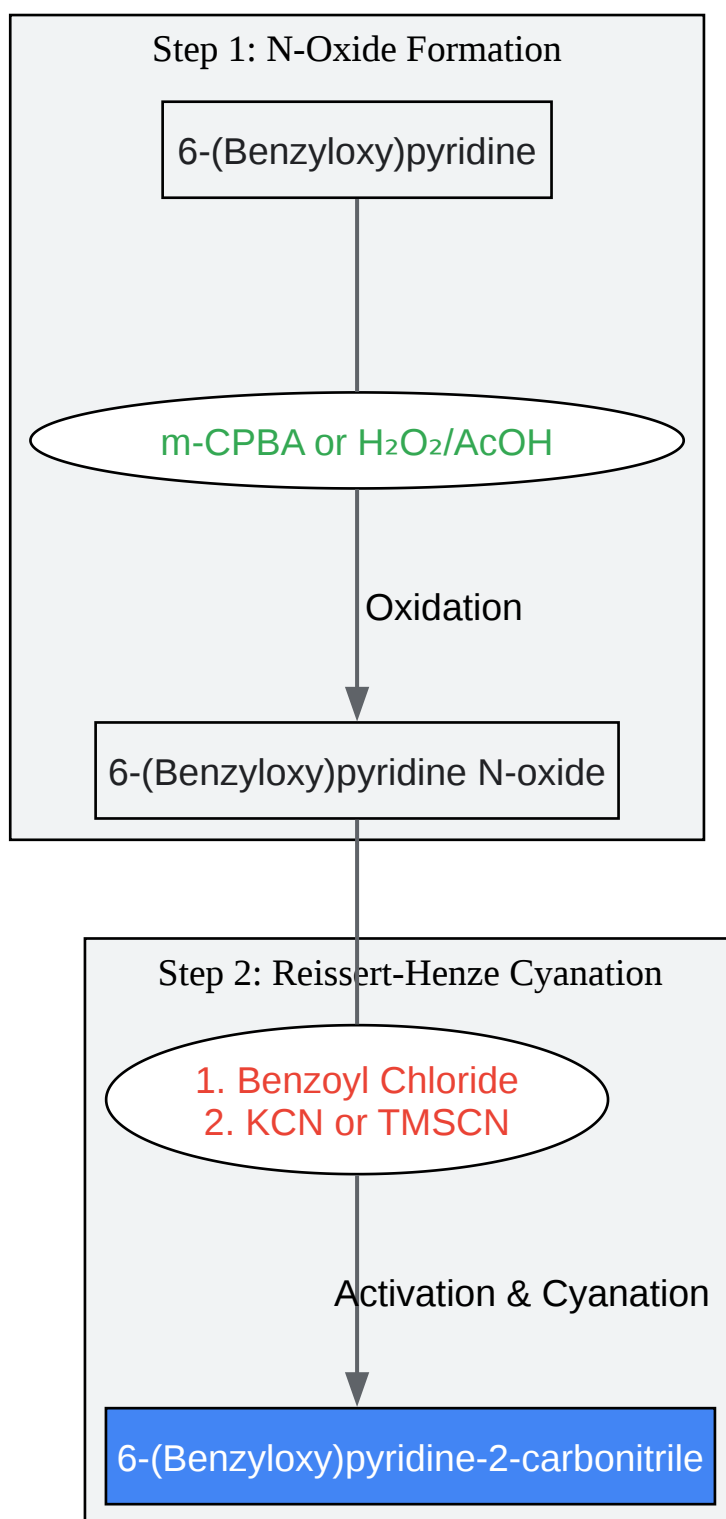
Primary Recommended Route: Williamson Ether Synthesis

This method is often the most direct approach, involving the S_N2 reaction between an alkoxide and an alkyl halide.^{[2][3]} In this context, the synthesis proceeds by reacting 6-hydroxypyridine-2-carbonitrile with benzyl bromide.

Causality and Experimental Insight: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. NaH irreversibly deprotonates the hydroxyl group to form the sodium

alkoxide (phenoxide in this case). This deprotonation significantly increases the nucleophilicity of the oxygen atom, enabling it to efficiently attack the electrophilic methylene carbon of benzyl bromide. Solvents like DMF or THF are ideal as they are polar aprotic, effectively solvating the sodium cation without interfering with the nucleophile. The reaction is typically run at room temperature to prevent side reactions.





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Sources

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